(2,6-Dichlorobenzyl)methylamine hydrochloride
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Overview
Description
“(2,6-Dichlorobenzyl)methylamine hydrochloride” is a chemical compound with the molecular formula C8H10Cl3N . It has a molecular weight of 226.53 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzyl group substituted with two chlorine atoms and a methylamine group .Physical And Chemical Properties Analysis
“this compound” has a boiling point of 240.6°C at 760mmHg .Scientific Research Applications
Protein and Cell Membrane Iodinations
Iodination of proteins and cell membranes using specific chloroamides, such as 1,3,4,6-tetrachloro-3a,6a-diphenylglycoluril, demonstrates the utility of chlorinated compounds in biochemical tagging and labeling (Fraker & Speck, 1978). This process is notable for its minimal damage to proteins and living cells, highlighting the potential for delicate biochemical applications.
Paraquat Poisonings: Lung Toxicity and Treatment
The study on paraquat dichloride (PQ) focuses on its toxic effects, particularly on lung tissue, and underscores the importance of understanding the biochemical mechanisms of chlorinated compounds for developing treatments for poisonings (Dinis-Oliveira et al., 2008). Although not directly related to (2,6-Dichlorobenzyl)methylamine hydrochloride, this research highlights the critical need for safety and therapeutic intervention strategies in the use of chlorinated chemicals.
NMDAR Inhibition-Independent Antidepressant Actions
Research into the metabolism of (R,S)-ketamine to hydroxynorketamine (HNK) and its antidepressant effects independent of NMDAR inhibition suggests a novel mechanism of action for chlorinated compounds and their metabolites in pharmacology (Zanos et al., 2016). This study may inform the development of new therapeutic agents derived from chlorinated amines.
Monoamine Oxidase Inhibition
The unique inhibition of monoamine oxidase (MAO) by specific chlorinated amines, offering insights into the development of antidepressants and other therapeutic agents targeting MAO (Johnston, 1968). This research underscores the utility of chlorinated amines in neuropsychiatric drug development.
Safety and Hazards
When handling “(2,6-Dichlorobenzyl)methylamine hydrochloride”, it’s important to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
It is known to have local anesthetic and antiseptic properties .
Mode of Action
The local anesthetic action of (2,6-Dichlorobenzyl)methylamine hydrochloride is thought to be due to a reduced sodium channel blockade .
Biochemical Pathways
Its antiseptic action suggests that it may interfere with bacterial protein synthesis or function, leading to cell death .
Result of Action
Its local anesthetic and antiseptic properties suggest that it may numb the area of application and kill or inhibit the growth of bacteria .
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-11-5-6-7(9)3-2-4-8(6)10;/h2-4,11H,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOMGCJFYSYJBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC=C1Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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